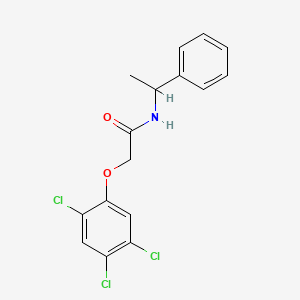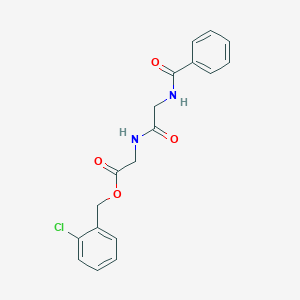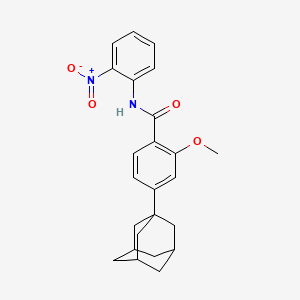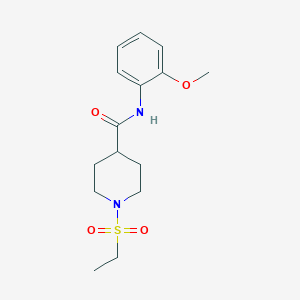![molecular formula C24H21BrN2O3 B4111048 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide](/img/structure/B4111048.png)
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide
Descripción general
Descripción
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential use in scientific research. BMB is a small molecule that has shown promise in areas such as cancer research and drug development.
Mecanismo De Acción
The mechanism of action of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Additionally, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide in lab experiments is its specificity. It can be modified to target specific cancer cells, which can increase its effectiveness and reduce side effects. Additionally, N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide. One area of interest is the development of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide-based drug delivery systems, which could improve the effectiveness of cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide and to identify potential side effects. Finally, there is a need for more studies to evaluate the safety and efficacy of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide in humans.
Aplicaciones Científicas De Investigación
N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has been studied extensively for its potential use in scientific research, particularly in the areas of cancer research and drug development. It has been found to have anti-tumor properties and has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide has also been studied for its potential use as a drug delivery system, as it can be modified to target specific cancer cells.
Propiedades
IUPAC Name |
N-(3-benzoyl-4-morpholin-4-ylphenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c25-19-8-6-18(7-9-19)24(29)26-20-10-11-22(27-12-14-30-15-13-27)21(16-20)23(28)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMXBVOHGQDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4110982.png)
![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)


![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)

![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)


![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)